Cas no 56245-02-4 (Benzene, 1-(2-methylpropoxy)-2-nitro-)

Benzene, 1-(2-methylpropoxy)-2-nitro- structure
56245-02-4 structure
Product Name:Benzene, 1-(2-methylpropoxy)-2-nitro-
CAS No:56245-02-4
MF:C10H13NO3
MW:195.215122938156
CID:349415
PubChem ID:12215203
Update Time:2025-04-19

Benzene, 1-(2-methylpropoxy)-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(2-methylpropoxy)-2-nitro-
    • 1-(2-methylpropoxy)-2-nitrobenzene
    • DTXSID70480815
    • 2-(2-Methylpropoxy)-1-nitrobenzene
    • 56245-02-4
    • 2-Nitrophenol, 2-methylpropyl ether
    • o-nitro-isobutoxybenzene
    • SCHEMBL1341846
    • Inchi: 1S/C10H13NO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3
    • InChI Key: VOCGCNMEKJPLQQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1[N+](=O)[O-])CC(C)C

Computed Properties

  • Exact Mass: 195.08959
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37
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